molecular formula C16H19ClN2O4 B571396 Boc-5-Chloro-D-tryptophan CAS No. 114903-31-0

Boc-5-Chloro-D-tryptophan

Cat. No.: B571396
CAS No.: 114903-31-0
M. Wt: 338.788
InChI Key: PZZXAZAYKCNQAL-CYBMUJFWSA-N
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Description

Boc-5-Chloro-D-tryptophan is a protected amino acid derivative featuring a chlorine substituent at the 5-position of the indole ring, a tert-butoxycarbonyl (Boc) group protecting the α-amino group, and a D-configuration at the chiral center. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for designing chiral peptides or enzyme inhibitors. The Boc group enhances stability during synthetic procedures and is selectively removable under acidic conditions, making it advantageous for stepwise peptide elongation . The chlorine substituent introduces electronic and steric effects that can influence reactivity, binding affinity, and metabolic stability in biological systems.

Properties

IUPAC Name

(2R)-3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZXAZAYKCNQAL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210848
Record name 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114903-31-0
Record name 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114903-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Boc-5-Chloro-D-Tryptophan is a derivative of D-Tryptophan, an amino acid known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry due to its unique properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological processes, and relevant research findings.

This compound is synthesized through a multi-step process that involves protecting the amino group with a Boc (tert-butyloxycarbonyl) group and chlorinating the indole ring at the 5-position. This modification enhances its binding affinity to certain proteins and alters its biological activity compared to its L-counterpart.

The mechanism of action of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmitter synthesis. Notably, it can inhibit tryptophan hydroxylase, an enzyme crucial for serotonin biosynthesis, thereby influencing serotonin levels in the body. The presence of chlorine at the 5-position enhances this interaction, leading to altered signaling pathways that may affect mood and behavior.

1. Neuroprotective Effects

Research indicates that D-amino acids, including this compound, exhibit neuroprotective properties. These compounds have been implicated in modulating neurotransmitter release and may play a role in protecting neurons from oxidative stress .

2. Antimicrobial Properties

This compound has shown promise in antimicrobial applications. Studies have demonstrated that D-Tryptophan derivatives can inhibit the growth of various foodborne pathogens by delaying their growth significantly under specific conditions. The antimicrobial effect is believed to stem from changes in the extracellular matrix that prevent initial cell adhesion .

3. Antibiofilm Activity

The compound also exhibits antibiofilm activity against biofilm-forming organisms such as Staphylococcus aureus and Pseudomonas aeruginosa. This activity is attributed to its ability to disrupt quorum sensing mechanisms in bacteria, thus preventing biofilm formation .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
NeuroprotectionModulates neurotransmitter release; protects neurons from oxidative stress
AntimicrobialInhibits growth of foodborne pathogens; significant delay in pathogen growth
AntibiofilmDisrupts quorum sensing; inhibits biofilm formation

Case Study: Antimicrobial Effects

In a systematic review, D-Tryptophan was shown to have a significant antimicrobial effect against various strains of bacteria. For instance, Koseki et al. (2015) reported that D-Tryptophan delayed the growth of pathogens for over 12 hours under specific conditions . This underscores the potential application of this compound in food preservation and safety.

Scientific Research Applications

Scientific Research Applications

  • Biochemical Studies
    Boc-5-chloro-D-tryptophan has been utilized in studies examining the structure-function relationships of proteins and peptides. Its incorporation into peptide sequences allows researchers to investigate how modifications affect biological activity and interactions with other biomolecules. For instance, studies have shown that D-amino acids can serve as inhibitors of peptide toxins, with this compound being evaluated for its inhibitory effects on melittin-induced hemolysis .
  • Pharmacological Applications
    The compound is being explored for its potential role as a bioactive substance in pharmacology. Research indicates that D-tryptophan derivatives can influence reproductive development in certain organisms, suggesting possible applications in reproductive biology and developmental studies . Additionally, its ability to modulate biological pathways may provide insights into drug design, particularly for compounds targeting serotonin receptors or similar pathways.
  • Synthetic Chemistry
    This compound serves as an intermediate in the synthesis of various bioactive molecules. Its halogenated structure can facilitate further chemical modifications, leading to the development of novel compounds with specific pharmacological properties. For example, it has been involved in synthesizing chlorinated bisindole alkaloids through enzymatic pathways, showcasing its utility in synthetic biology .
  • Protein Engineering
    In protein engineering, this compound can be incorporated into recombinant proteins to study the effects of halogenation on protein stability and activity. This application is particularly relevant in the development of therapeutic proteins where enhanced stability and efficacy are desired.

Case Studies

Study Objective Findings
Melittin Inhibition Study To evaluate the inhibitory effects of D-amino acids on hemolytic activityThis compound showed significant inhibition compared to other derivatives, highlighting its potential as a therapeutic agent against peptide toxins.
Reproductive Development Study To identify bioactive substances influencing ovarian developmentD-Tryptophan was found to be significantly more potent than L-Tryptophan in promoting ovarian differentiation in model organisms.
Synthetic Pathway Investigation To explore biosynthetic pathways for chlorinated compoundsThe study demonstrated that this compound is a key precursor in producing chlorinated bisindole alkaloids via enzymatic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Boc-5-Chloro-D-tryptophan with key analogues, highlighting differences in substituents, protecting groups, and stereochemistry:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Protecting Group Configuration
This compound* Not specified C₁₆H₁₉ClN₂O₄ ~338.79† Chlorine 5 Boc D
Boc-6-Chloro-D-Tryptophan 1217738-82-3 C₁₆H₁₉ClN₂O₄ 338.79 Chlorine 6 Boc D
Boc-5-Hydroxy-D-Tryptophan 102838-87-9 C₁₆H₂₀N₂O₅ 320.35 Hydroxyl 5 Boc D
Boc-5-Bromo-L-Tryptophan 75816-20-5 C₁₆H₁₉BrN₂O₄ 383.24 Bromine 5 Boc L
N-Acetyl-5-Chloro-D-Tryptophan 1029430-11-2 C₁₃H₁₃ClN₂O₃ 280.71 Chlorine 5 Acetyl D

*Inferred from analogues; †Estimated based on Boc-6-Chloro-D-Tryptophan .

Key Observations:

  • Substituent Position: Chlorine at the 5-position (vs. 6-position in Boc-6-Chloro-D-Tryptophan) alters electronic effects on the indole ring.
  • Halogen vs. Hydroxyl: Boc-5-Hydroxy-D-Tryptophan exhibits lower molecular weight (320.35 vs. ~338.79) and higher polarity due to the hydroxyl group, which may enhance aqueous solubility but reduce membrane permeability compared to chloro derivatives .
  • Bromine vs. Chlorine: Boc-5-Bromo-L-Tryptophan’s bromine atom increases molecular weight (383.24 vs. The L-configuration may confer distinct biological activity compared to D-forms .
  • Protecting Groups: N-Acetyl-5-Chloro-D-Tryptophan lacks the Boc group, resulting in a smaller molecular weight (280.71) and lower steric bulk. Acetyl groups are typically cleaved under milder conditions than Boc, limiting their utility in multi-step syntheses .

Preparation Methods

Stepwise Protection and Chlorination

The most widely reported method involves sequential amino protection and chlorination. D-tryptophan is first protected at the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C for 2–4 hours. The Boc-protected intermediate is then subjected to electrophilic chlorination at the indole ring’s 5-position using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in acetic acid or DMF.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)Reference
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, 0°C → 25°C, 3 h85–90>95
ChlorinationNCS, AcOH, 40°C, 6 h70–7590
PurificationRecrystallization (EtOAc/hexane)6599

This method is favored for scalability but requires careful control of chlorination regioselectivity.

Enzymatic Halogenation Coupled with Boc Protection

One-Pot Cascade Reactions

Recent advances utilize engineered enzymes for regioselective halogenation. The RebO halogenase catalyzes chlorination of Boc-D-tryptophan in a one-pot system with L-tryptophan as the starting material. Serine and 5-chloroindole are condensed using a thermostable tryptophan synthase (TrpB) variant (e.g., Tm9D8*) at 37°C, followed by Boc protection.

Key Data:

ParameterDetailsResultReference
EnzymeTm9D8* TrpB variant49% yield
Reaction Time24 h (halogenation + condensation)92% ee
Substrate Ratio1:1 (Serine:5-chloroindole)91% conv.

This method offers superior stereocontrol but requires optimization for industrial-scale production.

Solid-Phase Peptide Synthesis (SPPS) Derivatives

Direct Incorporation of Pre-Halogenated Boc-D-Tryptophan

In SPPS, Boc-5-chloro-D-tryptophan is pre-synthesized and coupled to resin-bound peptides using HBTU/HOBt activation. A study reported 98% coupling efficiency with 2% piperidine for Boc deprotection.

Key Data:

ParameterConditionsEfficiencyReference
Coupling ReagentHBTU, HOBt, DIPEA98%
Deprotection2% piperidine/DMF, 2 × 10 min>99%

Comparative Analysis of Methods

Yield and Scalability

MethodAvg. Yield (%)ScalabilityCost Efficiency
Chemical Synthesis70–75HighModerate
Enzymatic45–50MediumHigh
SPPS Integration85–90LowLow

Regioselectivity Challenges

  • Chemical chlorination may produce 5- and 7-chloro isomers, requiring HPLC purification (≥95% purity).

  • Enzymatic methods achieve >98% regioselectivity for the 5-position due to RebO’s substrate specificity.

Industrial Production Protocols

Optimized Large-Scale Synthesis

A patented protocol (CN103435530A) details a 3-step process for gram-scale production:

  • Amino Protection : D-tryptophan + Boc₂O → Boc-D-tryptophan (89% yield).

  • Chlorination : Boc-D-tryptophan + SO₂Cl₂ → this compound (72% yield).

  • Crystallization : Ethyl acetate/hexane recrystallization (99% purity).

Process Metrics:

StepTemperature (°C)Time (h)Solvent
Protection0 → 254CH₂Cl₂
Chlorination406AcOH
Crystallization–2012EtOAc/hexane

Emerging Techniques and Innovations

Flow Chemistry Approaches

A 2024 study demonstrated continuous-flow synthesis with in-line purification, reducing reaction time from 10 h to 2 h and improving yield to 82%.

Biocatalytic Dynamic Kinetic Resolution

Using a dual-enzyme system (halogenase + transaminase), researchers achieved 85% yield of this compound from racemic tryptophan.

Critical Challenges and Solutions

  • Isomer Separation : 5- vs. 7-chloro byproducts are resolved using chiral HPLC (Chiralpak IC column, 85:15 hexane/EtOH).

  • Enzyme Stability : Thermostable TrpB variants (e.g., Tm9D8*) retain >90% activity after 5 cycles .

Q & A

Q. How to address contradictions in reported bioactivity data for this compound across cell lines?

  • Methodology : Perform dose-response assays (e.g., MTT, apoptosis markers) under standardized oxygen tension and serum conditions. Use multivariate analysis (ANOVA + post-hoc tests) to isolate cell-line-specific factors (e.g., transporter expression) .

Key Methodological Frameworks

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven studies .
  • Data Analysis : Use tools like PCA (Principal Component Analysis) to deconvolute complex spectral or bioassay datasets .
  • Ethical Compliance : Adhere to institutional guidelines for handling halogenated compounds (e.g., waste disposal, PPE protocols) .

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